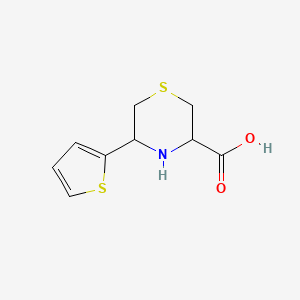

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid

描述

属性

分子式 |

C9H11NO2S2 |

|---|---|

分子量 |

229.3 g/mol |

IUPAC 名称 |

5-thiophen-2-ylthiomorpholine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO2S2/c11-9(12)7-5-13-4-6(10-7)8-2-1-3-14-8/h1-3,6-7,10H,4-5H2,(H,11,12) |

InChI 键 |

BPXMMQROYXXOJT-UHFFFAOYSA-N |

规范 SMILES |

C1C(NC(CS1)C(=O)O)C2=CC=CS2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid typically involves the cyclization of thiophene derivatives with thiomorpholine under specific conditions. One common method involves the reaction of thiophene-2-carbaldehyde with thiomorpholine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .

化学反应分析

Types of Reactions

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

科学研究应用

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

作用机制

The mechanism of action of 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

相似化合物的比较

Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7)

Key Compounds :

- 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6)

- 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7)

Electronic Properties :

- Narrow energy gaps (2.09–2.20 eV) and low ionization potentials (−6.20 to −6.45 eV), suggesting efficient charge transfer .

- HOMO localized on the thiophene-quinoxaline system; LUMO on the cyanoacrylic acid unit, enabling bipolar charge transport .

Photovoltaic Performance :

Comparison with Target Compound :

- The thiomorpholine core in 5-(thiophen-2-yl)thiomorpholine-3-carboxylic acid may exhibit broader solubility due to the carboxylic acid group, unlike the cyanoacrylic acid anchors in 6 and 7. However, its smaller π-system might limit light absorption compared to extended quinoxaline derivatives.

5-(Thiophen-2-yl)-1H-Indazoles (Compounds 7a–g)

Comparison with Target Compound :

- The indazole core differs from thiomorpholine in electronic properties; indazoles are more rigid and planar, favoring π-π stacking. The thiomorpholine’s sulfur and nitrogen atoms may improve solubility and metal coordination.

Thiophene-2-carboxylic Acid Derivatives

Examples :

Properties :

Comparison with Target Compound :

- The thiomorpholine ring in the target compound introduces additional basicity (from the nitrogen) and conformational flexibility, which could modulate pharmacokinetic properties in medicinal applications.

Dye-Sensitized Solar Cell (DSSC) Dyes

Examples :

- B18, CPTD-R, and BTD-R dyes with thiophene-based donors and π-bridges .

Design Principles :

Comparison with Target Compound :

- While the target compound lacks the extended π-bridges of DSSC dyes, its carboxylic acid group could anchor it to semiconductor surfaces (e.g., TiO2), similar to cyanoacrylic acid in 6 and 7 .

生物活性

5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a thiomorpholine moiety, featuring a carboxylic acid functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's dual-ring structure enhances its electronic properties, which are critical for its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, effective against various bacterial strains and fungi.

- Anticancer Properties : In vitro assays have demonstrated that it has cytotoxic effects on several cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG-2 (liver cancer)

- PC-3 (prostate cancer)

Anticancer Activity

A comprehensive study evaluated the anti-proliferative effects of this compound against multiple human cancer cell lines using the MTT assay. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 | 15.4 | Lower than Doxorubicin |

| HepG-2 | 12.8 | Comparable to Doxorubicin |

| PC-3 | 18.9 | Higher than Doxorubicin |

The compound showed a dose-dependent increase in apoptosis in these cell lines, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis.

- Interaction with Protein Targets : Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acids in target proteins involved in cancer progression.

Case Studies

In one notable case study, researchers synthesized derivatives of this compound and assessed their biological activities. The derivatives exhibited enhanced potency against specific cancer types, with some showing IC50 values significantly lower than the parent compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Thiophen-2-yl)thiomorpholine-3-carboxylic acid?

- Methodological Answer : A common approach involves condensation reactions between thiophene derivatives and thiomorpholine precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazol-4(5H)-one derivatives in acetic acid under controlled conditions (3–5 hours) can yield structurally similar compounds . Adjustments to reaction stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) and temperature optimization (e.g., 80–100°C) may improve yield. Characterization via TLC or HPLC is recommended to monitor progress.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to incompatible materials such as strong oxidizing agents, acids, or bases, which may trigger hazardous reactions (e.g., decomposition into sulfur oxides or CO₂) . Regularly inspect storage conditions using stability-indicating assays like differential scanning calorimetry (DSC) to detect phase changes.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (tested for chemical compatibility and breakthrough time) and lab coats to prevent skin contact. Ensure adequate ventilation (≥6 air changes/hour) and employ fume hoods for weighing or reactions. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if airborne particulates are generated . Conduct regular risk assessments using SDS guidelines .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For trace impurities, use LC-MS/MS in tandem with ion chromatography to detect sulfur-containing byproducts .

Q. How can researchers address contradictions in existing data regarding the compound’s reactivity or biological activity?

- Methodological Answer : Perform comparative studies under standardized conditions (e.g., fixed pH, temperature). For example, discrepancies in biological activity may arise from assay-specific variables (e.g., cell line selection). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and validate findings with knockout models or competitive inhibitors. Computational modeling (e.g., molecular docking) can reconcile structural-activity relationships .

Q. What strategies are effective in evaluating the environmental impact of this compound during experimental workflows?

- Methodological Answer : Conduct bioconcentration factor (BCF) assays using OECD Test Guideline 305. Monitor partition coefficients (log Pₒw) via shake-flask methods to assess hydrophobicity. For disposal, neutralize acidic/basic groups prior to incineration (≥1,000°C) to prevent sulfur oxide emissions. Contain spills using absorbent materials (e.g., vermiculite) and avoid drainage into aquatic systems .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer : Employ affinity chromatography with immobilized target proteins to identify binding partners. Use isotopic labeling (e.g., ³⁵S-thiomorpholine) for tracking metabolic pathways. For in vitro studies, combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (KEGG/GO) to map affected biological processes. Validate hypotheses using CRISPR-Cas9 gene editing in model organisms .

Q. What methodological approaches are used to assess the toxicological profile of this compound when existing data is limited?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity screening). For acute toxicity, follow OECD Guideline 423 (fixed-dose procedure) in rodent models. Chronic exposure risks require 90-day repeated-dose studies with histopathological analysis. Cross-reference with structurally analogous compounds (e.g., thiophene-2-carboxylic acid derivatives) to infer potential hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。